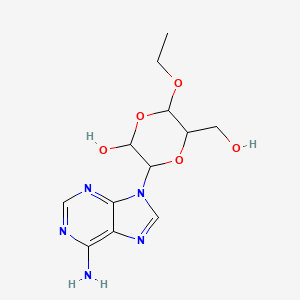
3-(6-Amino-9H-purin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Amino-9H-purin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol: is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine base attached to a dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-9H-purin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol typically involves multi-step organic reactions. One common method involves the reaction of a purine derivative with an appropriate dioxane precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Amino-9H-purin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the purine base or the dioxane ring.
Substitution: The amino and ethoxy groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
3-(6-Amino-9H-purin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol: has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(6-Amino-9H-purin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It can also interact with nucleic acids, affecting processes like DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
3-(6-Amino-9H-purin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol: can be compared with other purine derivatives, such as:
3-(6-Amino-9H-purin-9-yl)-2-propenal: This compound has a similar purine base but differs in the attached functional groups, leading to different chemical properties and applications.
3-(6-Amino-9H-purin-9-yl)-2-azido-5-(hydroxymethyl)cyclopentanol:
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
62441-12-7 |
|---|---|
Molekularformel |
C12H17N5O5 |
Molekulargewicht |
311.29 g/mol |
IUPAC-Name |
3-(6-aminopurin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol |
InChI |
InChI=1S/C12H17N5O5/c1-2-20-12-6(3-18)21-10(11(19)22-12)17-5-16-7-8(13)14-4-15-9(7)17/h4-6,10-12,18-19H,2-3H2,1H3,(H2,13,14,15) |
InChI-Schlüssel |
KSENJDOJILIANZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1C(OC(C(O1)O)N2C=NC3=C(N=CN=C32)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)
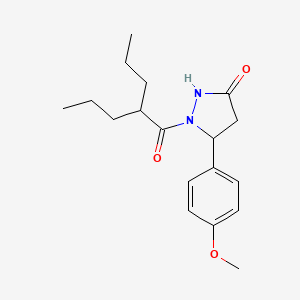


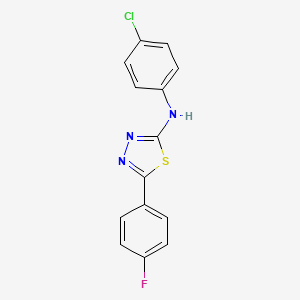
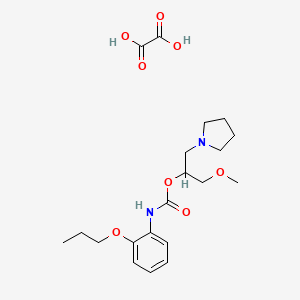


![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)
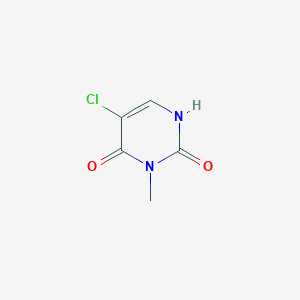

![3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915646.png)


